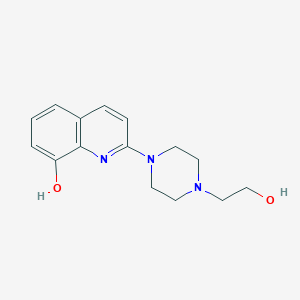![molecular formula C16H22N2O2 B11850044 Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate CAS No. 1334499-88-5](/img/structure/B11850044.png)
Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by the use of a Dean-Stark trap to remove water, which drives the reaction to completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the development of anti-ulcer drugs.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific properties.
Catalysis: It can be used as a catalyst or a catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of receptor interaction protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. By inhibiting RIPK1, the compound can block the activation of the necroptosis pathway, showing therapeutic potential in various inflammatory diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one Derivatives: These compounds share a similar spiro structure and have been studied for their potential as RIPK1 inhibitors.
1-Thia-4,8-diazaspiro[4.5]decan-3-one Derivatives: These compounds have shown anti-ulcer activity and are structurally related to Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate.
Uniqueness
This compound is unique due to its specific spiro structure and the presence of a benzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
1334499-88-5 |
|---|---|
Formule moléculaire |
C16H22N2O2 |
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
benzyl 1,10-diazaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c19-15(20-13-14-7-2-1-3-8-14)18-12-6-10-16(18)9-4-5-11-17-16/h1-3,7-8,17H,4-6,9-13H2 |
Clé InChI |
CGAJLTLGAIPAKP-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC2(C1)CCCN2C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


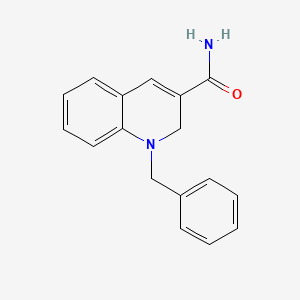
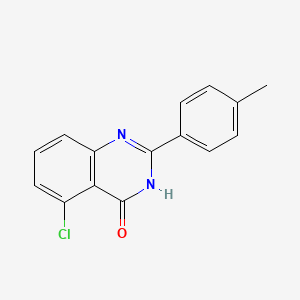
![3-(Pyridin-2-yl)-7-(trimethylsilyl)[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B11849974.png)
![[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11849986.png)
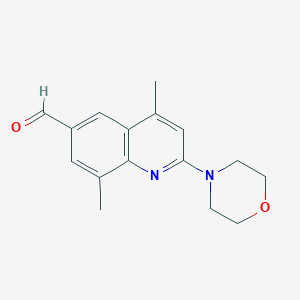

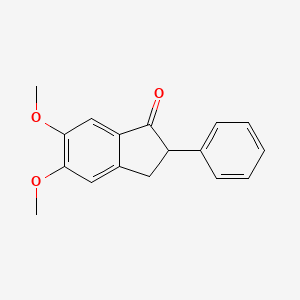


![4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850016.png)


![N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)
